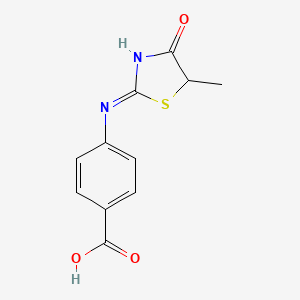

4-(5-Methyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid

Description

Introduction

4-(5-Methyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid belongs to the thiazolidinone family of compounds, which are recognized as biologically important active scaffolds possessing diverse pharmacological activities. The compound is officially registered under Chemical Abstracts Service number 876708-50-8 and represents a specific derivative within the broader category of 4-thiazolidinone compounds. Thiazolidinones are characterized as multifaceted compounds with considerable pharmacological potential owing to their chemical structure, which permits various modifications such as ring substitution and functionalization.

The structural framework of this compound incorporates both a thiazole heterocycle and a carboxylic acid functionality, positioning it within a class of molecules that have demonstrated promising therapeutic potential. Research has established that thiazolidinone derivatives exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant effects, making them valuable in drug development processes. The presence of the benzoic acid moiety in this particular derivative enhances its potential for forming hydrogen bonds and participating in various biochemical interactions.

The compound's molecular design reflects the strategic combination of structural elements that are known to contribute to biological activity. The thiazole ring system provides a stable heterocyclic core, while the methyl substitution at the 5-position and the amino linkage to the benzoic acid create specific steric and electronic environments that influence the compound's overall properties. This structural arrangement has been identified as particularly relevant in the context of 5-ene-4-thiazolidinones, which represent some of the most pharmacologically attractive agents among 4-thiazolidinone-based compounds.

Properties

IUPAC Name |

4-[(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-6-9(14)13-11(17-6)12-8-4-2-7(3-5-8)10(15)16/h2-6H,1H3,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOZYAXQSBPCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=NC2=CC=C(C=C2)C(=O)O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid typically involves the following steps:

- **Formation of

Biological Activity

4-(5-Methyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid, also known by its CAS number 876708-50-8, is an organic compound characterized by a thiazole ring fused with a benzoic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound through a detailed review of existing research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O3S, with a molecular weight of 250.28 g/mol. The structure features a thiazole ring that contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O3S |

| Molecular Weight | 250.28 g/mol |

| IUPAC Name | This compound |

| InChI Key | PXOZYAXQSBPCLU-UHFFFAOYSA-N |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

A study conducted on thiazole derivatives demonstrated that compounds bearing the thiazole moiety possess potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives showed IC50 values as low as 0.012 μg/mL against S. aureus topoisomerase IV, indicating strong selectivity towards bacterial isoforms without affecting human topoisomerase II .

Anticancer Activity

The compound's potential anticancer properties have also been investigated. Thiazole derivatives have been reported to inhibit the activity of mitotic kinesins such as HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells. In vitro studies revealed that certain thiazole derivatives could induce multipolar spindle formation in cancer cells, leading to cell death .

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in DNA replication and mitosis. The presence of hydrogen bond acceptors in its structure is essential for binding to target proteins such as DNA gyrase and topoisomerases .

Case Studies

- Study on Antibacterial Activity : A series of thiazole derivatives were synthesized and tested against E. coli DNA gyrase. The most potent derivative exhibited an IC50 of 12 μM, showcasing the importance of structural modifications in enhancing biological activity .

- Study on Anticancer Effects : Research on a novel thiazole derivative indicated significant inhibition of HSET activity with an IC50 in the nanomolar range. This compound induced multipolarity in centrosome-amplified cancer cells, leading to effective cell cycle disruption .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. The thiazole moiety in 4-(5-Methyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| This compound | S. aureus | 8 µg/mL |

These results demonstrate the potential of this compound as an antimicrobial agent, particularly against common pathogens.

Anti-Tumor Activity

The compound has also been evaluated for its anti-tumor properties. Studies have shown that thiazole derivatives can inhibit tumor cell proliferation by modulating key signaling pathways associated with cancer growth.

Case Study: Anti-Tumor Evaluation

In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 6.25 |

| This compound | HeLa (cervical cancer) | 7.50 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound has been shown to inhibit enzymes that play critical roles in microbial metabolism and tumor progression, thereby enhancing its therapeutic potential.

Pharmacokinetics and Safety Profile

Research into the pharmacokinetic properties of compounds similar to this compound suggests favorable absorption and distribution characteristics, which are crucial for effective therapeutic applications.

Table 3: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 3 hours |

| Metabolism | Hepatic |

These properties indicate that the compound can be effectively utilized in clinical settings with a manageable safety profile.

Q & A

Q. What are the established synthetic routes for preparing 4-(5-Methyl-4-oxo-4,5-dihydro-thiazol-2-ylamino)-benzoic acid?

The compound is typically synthesized via Knoevenagel condensation between a substituted benzaldehyde derivative and a thiazolidinone precursor. Key steps include:

- Reaction setup : Refluxing equimolar amounts of the aldehyde and thiazolidinone in ethanol or acetic acid with catalytic glacial acetic acid (~5 drops) .

- Purification : Post-reflux, solvent evaporation under reduced pressure, followed by filtration to isolate the solid product .

- Derivatization : For advanced analogs, additional steps like alkylation (e.g., iodomethane) or amino acid conjugation may be employed, often using bases like KCO in ethanol .

Q. How is the structural characterization of this compound performed?

Methodological characterization involves:

- Spectroscopy :

- IR : Identify carbonyl (C=O, ~1700 cm), NH (~3180 cm), and aromatic C-H stretches (~2964 cm) .

- NMR : H NMR for proton environments (e.g., aromatic protons at δ 7.45–7.65 ppm, methyl groups at δ 1.01–1.31 ppm) and C NMR for carbon assignments (e.g., C=O at ~174 ppm) .

- Mass spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 336 for a derivative) .

- Melting point : Used as a preliminary purity check (e.g., 140–142°C for derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis?

Systematic screening of parameters is critical:

- Solvent selection : Ethanol outperforms methanol, DMF, or toluene due to better solubility and reaction kinetics .

- Base choice : Potassium carbonate (KCO) enhances nucleophilic substitution efficiency compared to weaker bases .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30–50 min vs. 7 hours) while maintaining yields >90% .

- Catalyst screening : Glacial acetic acid as a proton donor accelerates condensation kinetics .

Q. How to address discrepancies in spectral data during structural confirmation?

Contradictions in NMR/IR data can arise from tautomerism or impurities. Mitigation strategies include:

- 2D NMR : Use HSQC or HMBC to resolve ambiguous proton-carbon correlations, especially for tautomeric forms .

- TLC monitoring : Ensure reaction completion and isolate pure intermediates before characterization .

- Comparative analysis : Cross-reference with published data for structurally similar thiazolidinone derivatives (e.g., δ 167.2 ppm for thiazole C=N) .

Q. What are the strategies for evaluating the biological activity of such compounds?

Focus on mechanism-driven assays:

- In vitro screening : Antimicrobial activity via agar diffusion; anticancer activity via cell viability assays (e.g., MTT) using derivatives with fluorinated or nitro-substituted benzylidene groups .

- Structure-activity relationship (SAR) : Modify substituents on the benzylidene or benzoic acid moieties to assess impact on bioactivity .

- Enzyme inhibition studies : Target validation using assays for cyclooxygenase (COX) or MurB enzyme inhibition, common targets for thiazolidinones .

Q. How to handle crystallographic data refinement for structural analysis?

For X-ray crystallography:

- Data collection : Use high-resolution (>1.0 Å) datasets to resolve electron density for the thiazole ring and benzoic acid groups .

- Refinement tools : SHELXL for small-molecule refinement; validate with R-factors (e.g., R < 5%) and check for twinning using SHELXD .

- Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid diagrams, emphasizing planarity of the thiazolidinone core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.